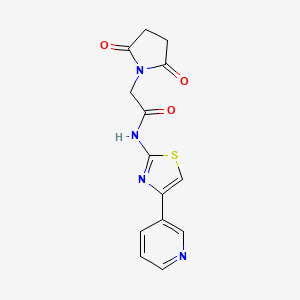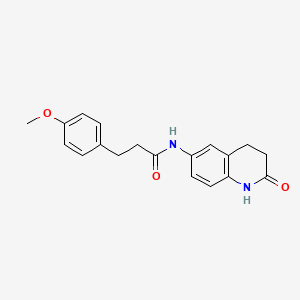
3-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives are recognized for their diverse therapeutic activities, including anticancer, antimalarial, and central nervous system (CNS) treatments. The US FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in drug discovery. These derivatives have been synthesized for various therapeutic activities, with notable success in cancer and CNS areas. They also show promise as novel drugs for infectious diseases and various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Antioxidant Applications
The antioxidant properties of ethoxyquin and its analogues, including compounds structurally related to quinolines, have been extensively studied. These antioxidants are crucial for protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The effectiveness of these compounds in preventing oxidation highlights their potential in preserving nutritional value and safety in food products (de Koning, 2002).
Analytical Methods for Determining Antioxidant Activity
Research on antioxidants, including quinoline derivatives, encompasses food engineering, medicine, and pharmacy. Various tests and analytical methods have been developed to determine the antioxidant activity of compounds, providing critical insights into their efficacy and potential applications in complex sample analysis (Munteanu & Apetrei, 2021).
Industrial Synthesis of Related Compounds
The synthesis of isoquinoline derivatives for compounds like papaverine showcases the industrial methods and chemical reactions utilized in producing pharmacologically active compounds. Understanding these synthetic pathways can offer insights into manufacturing similar complex molecules for various applications (Luk’yanov, Onoprienko, & Zasosov, 1972).
Metabolism of Quinoline Antimalarial Agents
Studies on the metabolism of 8-aminoquinoline antimalarial agents reveal the intricate interactions between these compounds and biological systems. Such research not only aids in understanding the pharmacodynamics and toxicology of these drugs but also in developing safer and more effective therapeutic agents (Strother et al., 1981).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-7-2-13(3-8-16)4-10-18(22)20-15-6-9-17-14(12-15)5-11-19(23)21-17/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDWCSWINBXNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)
![4-((4-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2636310.png)
![Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2636311.png)
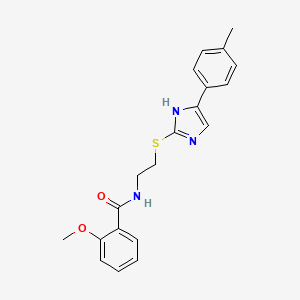

![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2636315.png)


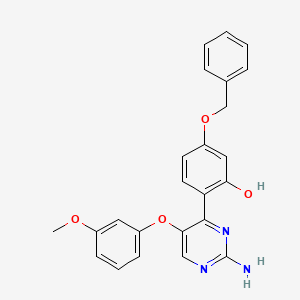
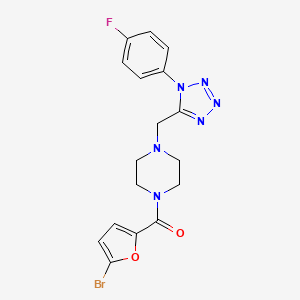
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2636325.png)
![4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide](/img/structure/B2636326.png)

